molecular formula C18H32O16 B12796885 Planteose CAS No. 470-57-5

Planteose

Cat. No.: B12796885
CAS No.: 470-57-5
M. Wt: 504.4 g/mol
InChI Key: NIBVDXPSJBYJFT-ZQSKZDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Planteose is a trisaccharide composed of galactose, fructose, and glucose. It is a storage carbohydrate found in various plants, including seeds of the Orobanchaceae family. This compound plays a crucial role in the early stages of seed germination, particularly in parasitic plants like Orobanche minor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Planteose can be synthesized through enzymatic reactions involving sucrose and galactose. The reaction typically involves the enzyme α-galactosidase, which facilitates the transfer of a galactose moiety to sucrose, forming this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Planteose primarily undergoes hydrolysis reactions. The enzyme α-galactosidase hydrolyzes this compound into its constituent sugars: galactose, fructose, and glucose .

Common Reagents and Conditions

Major Products

The primary products of this compound hydrolysis are galactose, fructose, and glucose .

Scientific Research Applications

Planteose has several applications in scientific research:

Mechanism of Action

Planteose acts as a storage carbohydrate in seeds. During germination, it is hydrolyzed by α-galactosidase, releasing essential sugars that provide energy for the growing seedling. The perception of plant hormones like strigolactones activates this compound metabolism, leading to its hydrolysis and subsequent utilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific role in the germination of parasitic plants. Its metabolism is closely linked to the perception of strigolactones, making it a valuable target for controlling parasitic weeds .

Properties

CAS No.

470-57-5

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-10(24)15(29)18(4-21,33-7)34-17-14(28)12(26)9(23)6(2-20)32-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1

InChI Key

NIBVDXPSJBYJFT-ZQSKZDJDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.